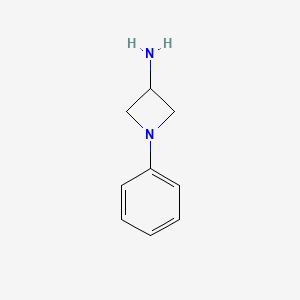

1-Phenylazetidin-3-amine

描述

Historical Significance of Four-Membered Heterocycles in Drug Discovery

The history of heterocyclic chemistry dates back to the 1800s, developing in parallel with the broader field of organic chemistry. wikipedia.org For many years, the focus of medicinal chemistry was predominantly on five- and six-membered ring systems due to their inherent stability and prevalence in nature. wikipedia.org Four-membered heterocycles were often considered too synthetically challenging and unstable to be of major therapeutic interest. ub.bwnumberanalytics.comnih.gov

This perception began to shift dramatically with the discovery and development of β-lactam antibiotics. The β-lactam ring, a four-membered cyclic amide also known as an azetidin-2-one (B1220530), is the core structural feature of penicillins and cephalosporins. nih.govijrpr.com The discovery of penicillin by Sir Alexander Fleming in the late 1920s and its subsequent development for clinical use marked a watershed moment in medicine and demonstrated the profound biological activity that could be derived from a strained four-membered ring. nih.gov The antibacterial mechanism of these drugs relies on the high reactivity of the strained β-lactam ring, which acylates and inhibits enzymes essential for bacterial cell wall synthesis. evitachem.com The success of β-lactam antibiotics established four-membered heterocycles as a valid and powerful class of pharmacophores, paving the way for broader investigations into other derivatives, including the azetidine (B1206935) scaffold itself. nih.gov

Overview of the Azetidine Ring System as a Bioactive Scaffold

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. ub.bwijrpr.com It is the smallest stable nitrogen-containing saturated ring, possessing a significant degree of ring strain (approximately 25.4 kcal/mol). nih.govrsc.org This strain is intermediate between the highly reactive, less stable three-membered aziridine (B145994) ring and the more stable, unreactive five-membered pyrrolidine (B122466) ring, giving azetidines a unique combination of stability for handling and tunable reactivity for chemical modification. rsc.orgresearchgate.net

In recent years, the azetidine motif has gained considerable popularity in drug discovery campaigns. chemrxiv.org Its incorporation into a drug candidate can impart several beneficial properties. The rigid, three-dimensional structure of the azetidine ring can help to limit the conformational flexibility of a molecule. enamine.netresearchgate.net This pre-organization can lead to a more favorable entropy of binding to a biological target, potentially increasing affinity and potency. enamine.net Furthermore, the polar nitrogen atom embedded within the small ring can improve the physicochemical properties of a molecule, such as solubility, which is a critical factor for drug likeness. nih.govacs.org

The azetidine scaffold is now found in several marketed drugs, such as the antihypertensive calcium channel blocker Azelnidipine, and numerous other bioactive molecules are in various stages of clinical trials. chemrxiv.orgenamine.netmdpi.com The increasing application of azetidines in medicinal chemistry is also driven by the development of new synthetic methodologies that have made a diverse array of substituted azetidine building blocks more commercially available and accessible to researchers. ub.bwnih.gov

ijrpr.com| Property | Description | Significance in Medicinal Chemistry | Citation |

|---|---|---|---|

| Structure | Four-membered saturated heterocycle with one nitrogen atom. | Provides a unique, non-planar, three-dimensional scaffold. | |

| Ring Strain | ~25.4 kcal/mol, intermediate between aziridine and pyrrolidine. | Confers a balance of stability for handling and reactivity for synthesis. |

Rationale for the Academic Research Focus on 1-Phenylazetidin-3-amine and its Structural Congeners

The compound this compound serves as a quintessential example of a simple, yet versatile, azetidine-based scaffold used in exploratory drug discovery and academic research. Its structure, featuring an azetidine core with a phenyl group attached to the nitrogen (N1) and an amine group at the 3-position, provides multiple vectors for chemical modification, making it an ideal building block for creating libraries of related compounds.

The primary rationale for the research focus on this molecule and its congeners is its utility in structure-activity relationship (SAR) studies. By systematically modifying the core structure of this compound, medicinal chemists can probe the molecular requirements of a biological target. A clear example of this is found in research targeting the αIIbβ3 integrin receptor, where N-phenylazetidin-3-amine was evaluated as a potential alternative to a piperazine (B1678402) ring system in a series of receptor antagonists. nih.gov Although this specific modification led to a loss of activity, the experiment provided crucial information about the spatial and electronic requirements of the receptor's binding site. nih.gov

Academic and industrial research leverages structural congeners of this compound to explore a wide range of potential therapeutic applications. These congeners are created by making specific chemical changes to the parent structure, such as:

Substitution on the Phenyl Ring: Adding various functional groups (e.g., fluoro, methoxy) to the phenyl ring can alter the molecule's electronic properties, lipophilicity, and metabolic stability. evitachem.com

Modification of the 3-Amino Group: The primary amine can be acylated or reacted with other groups to introduce new functionality and explore different interactions with a target.

Changes to the Azetidine Core: A common modification involves the oxidation of the carbon at the 2-position to a carbonyl group, which converts the azetidine into an azetidin-2-one (a β-lactam). evitachem.com This change dramatically alters the chemistry and biological activity profile of the scaffold, opening avenues for investigation into enzyme inhibition or antibacterial activity. evitachem.comnih.gov

The following table details several structural congeners of this compound and the context of their research, illustrating the diverse applications of this molecular framework.

nih.gov| Compound Name / Class | Structural Modification from Parent Scaffold | Research Context / Application | Citation |

|---|---|---|---|

| N-Phenylazetidin-3-amine | Parent Scaffold | Used in SAR studies as an alternate diamine for αIIbβ3 receptor antagonists. | |

| 1-Phenylazetidin-2-one | Oxidation at C2 to form a β-lactam. Amine at C3 is absent. | Serves as a simplified model for studying β-lactam reactivity and as a template for enzyme inhibitors. |

Structure

3D Structure

属性

IUPAC Name |

1-phenylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-6-11(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKUYNRUGMUXBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895439-72-1 | |

| Record name | 1-phenylazetidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 1 Phenylazetidin 3 Amine and Analogues with an Azetidine Core

Established Methodologies for Azetidine (B1206935) Ring Construction

The synthesis of the azetidine skeleton can be achieved through various chemical transformations, primarily involving cyclization reactions. These methods provide access to a wide range of substituted azetidines, which serve as versatile intermediates.

One of the most powerful and widely utilized methods for constructing the azetidine-2-one (β-lactam) ring, a direct precursor to azetidines, is the Staudinger [2+2] cycloaddition. mdpi.com Discovered in 1907, this reaction involves the cycloaddition of a ketene with an imine. mdpi.comdntb.gov.ua The process is a formal [2+2] cycloaddition that can generate up to two new chiral centers on the resulting β-lactam ring. mdpi.com

The mechanism is generally accepted to be a two-step process. It begins with the nucleophilic attack of the imine nitrogen on the ketene's central carbon, forming a zwitterionic intermediate. This is followed by a conrotatory electrocyclization to close the four-membered ring. mdpi.com The stereochemical outcome of the reaction, particularly the cis/trans relationship between substituents at the C-3 and C-4 positions, is a critical aspect. Generally, (E)-imines yield cis-β-lactams, while (Z)-imines produce trans-β-lactams, although this can be influenced by reaction conditions and the nature of the substituents. mdpi.com Ketenes are often generated in situ from acyl chlorides using a tertiary amine base, which are then trapped by the imine. mdpi.comresearchgate.net

Table 1: Examples of [2+2] Ketene-Imine Cycloaddition for Azetidin-2-one (B1220530) Synthesis This table is interactive. Click on the headers to sort.

| Ketene Precursor | Imine | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetyl chloride | N-aryl imines | Triethylamine | 3-unsubstituted-2-azetidinones | Good | mdpi.com |

| Phthalimidoacetyl chloride | Chiral imines from α-amino acids | 2,6-Lutidine | 3,4-trans-disubstituted β-lactams | Moderate | mdpi.com |

| Phenoxyacetyl chloride | Various imines | Triethylamine | cis-4-(oxiran-2-yl)-β-lactams | Moderate-Good | mdpi.com |

| Dichloroketene | 2-Azetine | N/A | [2.2.0]-fused azetidine | N/A | nih.gov |

A common and practical variation of the Staudinger reaction involves the direct use of stable Schiff bases (a class of imines) and an electrophilic ketene precursor, such as chloroacetyl chloride. researchgate.netderpharmachemica.com In this approach, the Schiff base is reacted with chloroacetyl chloride in the presence of a base, typically triethylamine, in an appropriate solvent like 1,4-dioxane. humanjournals.com The triethylamine serves to dehydrochlorinate the chloroacetyl chloride, generating the highly reactive ketene in situ, which then undergoes cycloaddition with the C=N bond of the Schiff base to form the 2-azetidinone ring. humanjournals.comasianpubs.orgcore.ac.uk

This method is widely employed for the synthesis of a diverse range of azetidinone derivatives by varying the aldehyde and amine components used to prepare the initial Schiff base. researchgate.nethumanjournals.com The resulting azetidin-2-ones can then be reduced to the corresponding azetidines.

Table 2: Synthesis of Azetidin-2-ones from Schiff Bases and Chloroacetyl Chloride This table is interactive. Click on the headers to sort.

| Schiff Base Source (Amine + Aldehyde) | Electrophile | Base | Solvent | Product Class | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-chlorobenzoic acid + Aromatic aldehydes | Chloroacetyl chloride | Triethylamine | 1,4-Dioxan | 2-(3-chloro-2-oxo-4-arylazetidin-1-yl)-5-chlorobenzoic acids | humanjournals.com |

| Sulfamethoxazole hydrazide + Aromatic aldehydes | Acetyl chloride | Triethylamine | N/A | Azetidinone derivatives of sulfamethoxazole | researchgate.net |

| 2-Amino-4-(coumarinyl-3)-thiazole + Aldehydes | Chloroacetyl chloride | Triethylamine | Benzene | 1-(4'-(coumarinyl-3')-thiazol-2'-yl)-3-chloro-4-substituted-azetidin-2-ones | asianpubs.org |

| 4-[(4-aminophenyl)amino]-2H-chromen-2-one + Aldehydes | Chloroacetyl chloride | Triethylamine | N/A | Azetidinones with coumarin moiety | researchgate.net |

Organometallic reagents play a crucial role in the synthesis and functionalization of azetidines. While direct ring construction via organometallic addition is less common, these reagents are invaluable for modifying a pre-existing azetidine ring. For instance, N-acyl-azetidines can react with organometallic reagents like Grignard or organolithium compounds. rsc.org The strain of the four-membered ring and the pyramidalization of the amide nitrogen facilitate the formation of a stable tetrahedral intermediate, allowing for the addition of the organometallic species. rsc.org

Furthermore, modern cross-coupling reactions provide powerful tools for introducing substituents onto the azetidine core. Palladium-catalyzed intramolecular C-H amination can be used to form the azetidine ring from suitable amine precursors. rsc.orgorganic-chemistry.org Hiyama cross-coupling reactions have been successfully employed to introduce aryl groups, such as a phenyl group, at the 3-position of the azetidine ring by reacting 3-iodoazetidine with an arylsilane under mild conditions. organic-chemistry.org

Convergent and Divergent Synthetic Pathways to 1-Phenylazetidin-3-amine

The synthesis of a specific target molecule like this compound can be approached using either convergent or divergent strategies.

Divergent Synthesis: This approach begins with a common, pre-formed azetidine core structure. The desired functionalities—the N-phenyl group and the 3-amino group—are then introduced in a stepwise fashion through a series of chemical modifications. This strategy allows for the creation of a library of related analogues from a single intermediate. crimsonpublishers.comcrimsonpublishers.com

The N-phenyl group of this compound is most commonly incorporated early in the synthetic sequence. The most direct method involves using aniline or a substituted aniline as the amine component in the formation of the initial imine (Schiff base). researchgate.net When this N-phenyl imine is subjected to a [2+2] cycloaddition with a ketene, the N-phenyl group is directly installed into the resulting azetidin-2-one ring. mdpi.comnih.gov

Alternatively, the phenyl group can be introduced at a later stage through N-arylation of an NH-azetidine intermediate. Copper-catalyzed N-arylation is a viable method for this transformation. researchgate.net

Introducing an amino group specifically at the C-3 position is a critical step that often involves the functionalization of a pre-formed azetidine ring. A common precursor for this transformation is an azetidin-3-one or a 3-hydroxyazetidine.

One effective strategy is the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which can be catalyzed by Lewis acids like lanthanum(III) trifluoromethanesulfonate (La(OTf)₃). nih.govnih.govfrontiersin.org This reaction proceeds via a C3-selective intramolecular aminolysis to afford 3-hydroxyazetidines in high yields. nih.govfrontiersin.org The resulting hydroxyl group can then be converted into an amino group through standard functional group interconversions, such as conversion to a good leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with an amine source (like sodium azide and subsequent reduction).

Another approach involves the Staudinger cycloaddition using a ketene that already contains a protected amino group at the α-position. For example, using phthalimidoacetyl chloride as the ketene precursor in a reaction with an imine leads to a 3-phthalimido-azetidin-2-one. nih.gov The phthalimido group can later be deprotected, typically using hydrazine hydrate, to reveal the primary amine at the C-3 position. nih.gov

Green Chemistry Principles and Sustainable Synthesis of Azetidine Derivatives

The synthesis of azetidine rings, which are prevalent in many biologically active compounds, has traditionally faced challenges due to the high ring-strain energy of the four-membered heterocycle. researchgate.netnih.gov Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and improved atom economy. unibo.itrsc.org These principles are being actively applied to the synthesis of azetidine derivatives to create more sustainable and environmentally benign processes. semanticscholar.org

Key green strategies in azetidine synthesis include the use of biocatalysis, which employs enzymes to perform chemical transformations with high stereocontrol under mild conditions, offering a greener alternative to transition metal-catalyzed routes. mdpi.com The development of one-pot reactions and multicomponent reactions also aligns with green chemistry principles by reducing the number of separate reaction and purification steps, thereby saving solvents and energy. For instance, a copper-catalyzed multicomponent reaction has been developed for preparing functionalized azetidine derivatives from readily available starting materials under mild, base-free conditions. organic-chemistry.org Similarly, catalyst-free, three-component coupling reactions for synthesizing complex molecules in high yields and under mild conditions, sometimes in aqueous solvents, represent a significant advancement. nih.gov

Another sustainable approach involves intramolecular C-H amination reactions. Palladium-catalyzed methods enable the synthesis of azetidines using relatively low catalyst loading and inexpensive reagents under convenient operating conditions. organic-chemistry.org The direct functionalization of C(sp3)–H bonds is a powerful strategy for creating complex azetidine derivatives from simpler precursors, minimizing the need for pre-functionalized substrates and protecting groups. rsc.org Furthermore, advancements have been made in developing synthetic protocols that utilize greener solvents, such as moving away from traditional solvents like N,N-dimethylformamide (DMF) to more sustainable options like ethyl acetate (EtOAc). unibo.it Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, also offer an efficient and scalable green pathway to densely functionalized azetidines. bohrium.com

The table below summarizes various green synthetic approaches for azetidine derivatives.

| Green Strategy | Description | Key Advantages | Reference Example |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., transaminases, imine reductases) to catalyze reactions. | High stereoselectivity, mild reaction conditions, reduced waste. mdpi.com | Enzymatic synthesis of chiral amine-containing pharmaceuticals. mdpi.com |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a product containing portions of all reactants. | High atom economy, reduced reaction steps and waste. organic-chemistry.org | Copper-catalyzed synthesis of 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. organic-chemistry.org |

| C-H Functionalization | Directly converting a C-H bond into a C-C or C-N bond. | Avoids pre-functionalization of substrates, increases step-economy. rsc.org | Palladium-catalyzed intramolecular γ-C(sp3)–H amination for azetidine synthesis. rsc.org |

| Photoredox Catalysis | Using visible light to initiate chemical reactions. | Mild reaction conditions, formation of reactive radical species. nih.govbohrium.com | Visible-light-mediated aza Paternò-Büchi reaction. bohrium.com |

Synthesis of Substituted this compound Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR studies involve the synthesis of a variety of analogues with systematic modifications to different parts of the molecule. These modifications are designed to probe the interactions of the molecule with its biological target, aiming to enhance potency, selectivity, or pharmacokinetic properties. The synthesis of these derivatives allows researchers to identify key structural motifs responsible for the desired biological effects.

A versatile strategy for creating N-substituted analogues involves late-stage functionalization. For example, the 3-aminoazetidine (3-AAz) subunit can be incorporated into a larger molecular framework, with the azetidine nitrogen initially protected. nih.gov Following the construction of the core structure, the protecting group on the azetidine nitrogen can be chemoselectively removed, allowing for the introduction of a diverse range of substituents. This can be achieved through substitution at the azetidine nitrogen or via a click-based approach using a handle like a 2-propynyl carbamate (B1207046) installed on the nitrogen. nih.gov Such methods enable the synthesis of a library of compounds from a common intermediate, which is highly efficient for SAR exploration. The synthesis of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones via the Kinugasa reaction also demonstrates a method for introducing substituents like methyl or benzyl groups on the azetidine nitrogen. nih.gov

The table below details examples of N-substitutions on azetidine rings and the synthetic approaches used.

| N-Substituent Type | Synthetic Strategy | Purpose in SAR | Reference |

|---|---|---|---|

| Alkyl groups (e.g., Methyl, Benzyl) | Kinugasa reaction of N-substituted nitrones with aryl alkynes. | To probe steric and electronic effects at the nitrogen position. | nih.gov |

| Functional tags (e.g., dyes, biotin) | Late-stage functionalization via chemoselective deprotection and substitution or click chemistry. | To create probes for biological assays or to modify pharmacokinetic properties. | nih.gov |

| Aryl groups | Copper-catalyzed N-arylation of β-amino alcohols followed by cyclization. | To introduce larger aromatic systems and explore pi-stacking interactions. | organic-chemistry.org |

In addition to N-substitution, modifying the peripheral regions of the this compound scaffold is crucial for comprehensive SAR studies. This includes introducing substituents on the phenyl ring and at other positions of the azetidine ring. These modifications can influence the molecule's conformation, electronic distribution, and ability to form specific interactions with a biological target.

Synthetic strategies for introducing peripheral substituents often involve starting with appropriately substituted precursors. For example, the synthesis of 3-chloro-4-(substituted phenyl)-1-(naphthalen-6-yl)azetidin-2-one is achieved by reacting Schiff bases, derived from substituted aryl aldehydes, with chloroacetyl chloride. xiahepublishing.com This method allows for the incorporation of various substituents on the phenyl ring at the C4 position of the azetidinone. Another powerful technique is the Suzuki–Miyaura cross-coupling reaction, which can be used to diversify azetidine derivatives by creating new carbon-carbon bonds. mdpi.com For instance, a brominated pyrazole-azetidine hybrid can be coupled with various boronic acids to introduce a wide range of peripheral substituents. mdpi.com The aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate is another efficient method to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines, allowing for diversification at the C3 position. mdpi.comnih.gov These methods provide chemists with the tools to systematically explore the chemical space around the core azetidine structure.

The table below outlines methods for introducing peripheral substituents on azetidine derivatives.

| Substitution Site | Synthetic Method | Type of Substituents Introduced | Reference |

|---|---|---|---|

| C4-Phenyl Ring | Cycloaddition using Schiff bases derived from substituted aryl aldehydes. | Hydroxy, nitro groups, etc. | xiahepublishing.com |

| C3-Position | Aza-Michael addition to methyl 2-(azetidin-3-ylidene)acetate. | Various NH-heterocycles (e.g., piperidine, pyrrolidine). | mdpi.comnih.gov |

| Peripheral Aryl Groups | Suzuki–Miyaura cross-coupling of a brominated azetidine hybrid with boronic acids. | A wide range of aryl and heteroaryl groups. | mdpi.com |

Structure Activity Relationship Sar and Structural Optimization of 1 Phenylazetidin 3 Amine Analogues

Elucidation of Key Pharmacophoric Elements within the 1-Phenylazetidin-3-amine Scaffold

The fundamental pharmacophore of this compound derivatives typically consists of three key elements: the phenyl ring, the azetidine (B1206935) core, and the 3-amino group. The spatial arrangement of these components is crucial for interaction with biological targets. The phenyl group often engages in hydrophobic and aromatic interactions, such as π-π stacking or cation-π interactions, within the target's binding pocket. The azetidine ring acts as a rigid scaffold, holding the phenyl and amino groups in a specific orientation, which is vital for optimal binding. The nitrogen atom of the azetidine ring can also play a role in forming hydrogen bonds or acting as a proton acceptor. The 3-amino group is a critical feature, often serving as a primary interaction point through hydrogen bonding or ionic interactions, as it is typically protonated at physiological pH.

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the phenyl ring have a profound impact on the biological activity and selectivity of this compound analogues. The position, size, and electronic properties of substituents can fine-tune the molecule's affinity for its target. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the phenyl ring, thereby influencing its interaction with complementary residues in the binding site.

| Substituent Position | Substituent Type | Effect on Activity | Rationale |

| Para | Electron-withdrawing (e.g., Cl, F) | Often increases potency | Enhances cation-π interactions or fills a specific hydrophobic pocket. |

| Para | Electron-donating (e.g., OCH₃) | Variable | May introduce steric hindrance or unfavorable electronic interactions. |

| Meta | Small, lipophilic groups | Can improve selectivity | May allow for better fitting into a specific sub-pocket of the target. |

| Ortho | Various | Generally decreases activity | Often introduces steric clash with the target protein. |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not publicly available.

The primary amine at the 3-position of the azetidine ring is a cornerstone of the pharmacophore. Its basicity, and therefore its protonation state, is critical for forming a salt bridge with acidic residues (e.g., aspartate) in the target protein, a common interaction for monoamine transporter inhibitors. Modification of this amine group, for example, through alkylation to form secondary or tertiary amines, can significantly alter potency and selectivity.

| Amine Modification | Effect on Potency | Effect on Selectivity | Rationale |

| Primary (NH₂) | High | Variable | Forms strong ionic and hydrogen bonds. |

| Secondary (NHR) | Often maintained or slightly decreased | Can be enhanced | The substituent 'R' can explore additional binding space. |

| Tertiary (NR₂) | Generally decreased | Often reduced | Increased steric bulk may hinder optimal binding. |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not publicly available.

Stereochemical Considerations in the Design of this compound Derivatives

The 3-aminoazetidine core contains a chiral center at the C3 position. Consequently, this compound and its derivatives exist as a pair of enantiomers. It is well-established in medicinal chemistry that stereoisomers can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. One enantiomer may bind with much higher affinity to the target protein than the other, due to the three-dimensional nature of the binding site. The (R)- and (S)-enantiomers will orient the phenyl and amino groups differently in space, leading to one being the eutomer (the more active isomer) and the other the distomer (the less active isomer). Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the optimization process to identify the more potent and potentially safer stereoisomer.

Computational and Predictive SAR Modeling

In the absence of extensive empirical data, computational and predictive SAR modeling can provide valuable insights into the design of novel this compound analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the physicochemical properties of a series of analogues with their biological activities. These models can then be used to predict the activity of yet-unsynthesized compounds.

Furthermore, pharmacophore modeling can be used to generate a 3D model of the essential features required for biological activity. This model can then be used for virtual screening of compound libraries to identify new potential hits. Molecular docking studies can also be performed to predict the binding mode of the this compound scaffold within the active site of a target protein, providing a rational basis for the design of new derivatives with improved affinity and selectivity. These computational approaches can help to prioritize synthetic efforts and accelerate the drug discovery process.

Computational Chemistry and Molecular Modeling for 1 Phenylazetidin 3 Amine Research

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 1-Phenylazetidin-3-amine might interact with various biological macromolecules.

Molecular docking simulations are employed to predict the binding modes and estimate the binding affinities of this compound with key protein targets implicated in various diseases. By placing the ligand into the binding site of a protein, these simulations calculate a scoring function, often expressed in kcal/mol, to rank potential poses.

CDK4 Protein: Cyclin-dependent kinase 4 (CDK4) is a critical regulator of the cell cycle, and its inhibition is a key strategy in cancer therapy. nih.govnih.gov Docking studies of this compound into the ATP-binding pocket of CDK4 would aim to identify key interactions, such as hydrogen bonds with hinge region residues and hydrophobic interactions, that are crucial for inhibitory activity. nih.gov The predicted binding affinity would provide a quantitative measure of its potential as a CDK4 inhibitor. nih.govnih.gov

Tubulin: Tubulin is the protein subunit of microtubules, and its polymerization is a target for anticancer agents. nih.gov Docking this compound into known binding sites on tubulin, such as the colchicine or taxol sites, can predict its ability to interfere with microtubule dynamics. nih.gov Analysis of the binding pose would reveal potential hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.gov

NPC1L1 Protein: Niemann-Pick C1-Like 1 (NPC1L1) is a transmembrane protein essential for intestinal cholesterol absorption. nih.govpatsnap.com It is the target of the cholesterol-lowering drug ezetimibe. patsnap.comnih.gov Molecular docking simulations can predict whether this compound binds to the cholesterol-binding pocket in the N-terminal domain of NPC1L1, potentially through interactions with key residues like Ser52, His124, and Thr128. researchgate.netmdpi.com Such studies help elucidate its potential as a novel cholesterol absorption inhibitor. nih.gov

Glutamate Dehydrogenase (GDH): GDH is a mitochondrial enzyme that links amino acid and carbohydrate metabolism and is implicated in metabolic disorders and neurodegenerative diseases. nih.govmdpi.com Docking studies can explore the binding of this compound to the allosteric or catalytic sites of GDH, providing insights into its potential modulatory effects on the enzyme's activity. nih.gov

The results of such docking studies are typically summarized in a table detailing the predicted binding energy and the key amino acid residues involved in the interaction.

| Target Protein | Predicted Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| CDK4 | ATP-binding pocket | -9.7 to -9.8 | Val96, Glu94 |

| Tubulin | Colchicine site | -7.5 to -8.5 | Cys241, Leu255, Ala316 |

| NPC1L1 | N-terminal domain | -8.0 to -9.0 | Ser52, His124, Thr128 |

| Glutamate Dehydrogenase | Allosteric site | -7.0 to -8.0 | Arg443, Ser409 |

Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govnih.govosti.gov The 1-phenylazetidine scaffold, present in this compound, can be used as a query in structure-based or ligand-based virtual screening campaigns to identify novel biological targets. nih.gov In a structure-based approach, this compound would be docked against a panel of numerous protein structures to find potential "hits" with favorable binding energies. chemrxiv.org This process can uncover unexpected therapeutic applications for the compound by identifying previously unknown protein interactions. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing deep insights into their structure, stability, and reactivity. iaea.org For this compound, methods like Density Functional Theory (DFT) can be used to calculate a range of molecular properties. researchgate.net These calculations help in understanding the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges. This information is valuable for predicting the most likely sites for metabolic attack, understanding reaction mechanisms, and refining the force field parameters used in molecular mechanics simulations. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. figshare.comnih.gov For a flexible molecule like this compound, MD simulations provide a detailed picture of its conformational landscape. nih.gov By simulating the molecule in a solvent box that mimics physiological conditions, researchers can observe how the azetidine (B1206935) ring and the phenyl group move relative to each other. figshare.com This analysis is critical for understanding which conformations are energetically favorable and thus more likely to be biologically active. mdpi.com Furthermore, MD simulations of the ligand-protein complex, derived from molecular docking, can assess the stability of the predicted binding pose and reveal dynamic interactions not captured by static docking. nih.govnih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction (In Silico)

In silico ADME/Tox prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. nih.govmdpi.comrsc.org These predictive models are built from large datasets of experimental results and use various molecular descriptors to make predictions for new molecules like this compound. frontiersin.orgresearchgate.net

Commonly predicted ADME properties include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted.

Distribution: Predictions for plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VD) are calculated. nih.gov

Metabolism: The models can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and predict its status as a CYP inhibitor or substrate.

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and LD50 values. nih.govnih.gov

| ADME/Tox Property | Predicted Value/Classification (Illustrative) | Importance |

|---|---|---|

| LogP (Lipophilicity) | 2.5 - 3.5 | Influences solubility, absorption, and membrane permeability |

| Aqueous Solubility (LogS) | -3.0 | Crucial for absorption and formulation |

| Human Intestinal Absorption | High | Indicates good potential for oral absorption |

| BBB Permeant | Yes/No | Determines if the compound can act on the central nervous system |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagen | Indicates a low potential to cause genetic mutations |

| Hepatotoxicity | Low Risk | Low risk of causing liver damage |

Oral bioavailability is a key determinant of a drug's efficacy and is influenced by both its solubility and permeability. nih.gov In silico tools can provide a rapid assessment of a compound's potential for good oral bioavailability. ekb.eg One common visualization is the "Bioavailability Radar," which plots six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. ekb.eg For a compound to be considered "drug-like" with a high probability of good oral bioavailability, its properties should fall within a specific "pink" area on the radar plot. ekb.eg Another method involves calculating a "bioavailability score," which integrates various physicochemical properties into a single value, with higher scores indicating a greater likelihood of good bioavailability. ekb.eg

Blood-Brain Barrier Penetration Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The BBB is a highly selective barrier that protects the brain, and for a CNS-active drug, penetration is essential. Conversely, for peripherally acting drugs, the inability to cross the BBB is desirable to avoid CNS side effects. In silico models are invaluable for predicting the BBB permeability of novel compounds like this compound.

These predictive models are built upon datasets of compounds with experimentally determined BBB permeability and utilize various molecular descriptors. Key physicochemical properties that are often correlated with BBB penetration include:

Molecular Weight (MW): Generally, small molecules with a molecular weight of less than 400-500 g/mol have a higher probability of crossing the BBB through passive diffusion.

Lipophilicity (logP): A compound's partition coefficient between an organic and aqueous phase (logP) is a measure of its lipophilicity. An optimal logP range, typically between 1 and 5, is often associated with better BBB penetration.

Polar Surface Area (PSA): The PSA, which is the sum of the van der Waals surface areas of polar atoms, is a key indicator of a molecule's ability to form hydrogen bonds. A lower PSA (often suggested to be less than 90 Ų) is generally preferred for BBB penetration.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors also influences a molecule's polarity and its ability to cross the lipid-rich BBB.

| Molecular Descriptor | General Guideline for CNS Drugs |

|---|---|

| Molecular Weight (MW) | ≤ 400 g/mol |

| Lipophilicity (cLogP) | ≤ 5 |

| Polar Surface Area (PSA) | < 90 Ų |

| Hydrogen Bond Donors (HBD) | ≤ 3 |

| Hydrogen Bond Acceptors (HBA) | ≤ 7 |

Drug Score Calculation

The calculation of a drug score typically integrates several parameters, including:

Druglikeness: This is often assessed based on the presence or absence of specific substructural fragments that are common in known drugs. rsc.orgdatagrok.ai

cLogP: As a measure of lipophilicity, an optimal cLogP is crucial for absorption and distribution.

logS: The aqueous solubility of a compound is important for its absorption and formulation.

Molecular Weight: As with BBB penetration, a lower molecular weight is generally favored.

Toxicity Risks: The presence of structural motifs associated with toxicity can negatively impact the drug score.

A composite drug score for this compound would be calculated by assigning a value to each of these properties based on predefined desirability functions. organic-chemistry.orgopenmolecules.org A higher drug score indicates a more favorable profile for a potential drug candidate. This allows for the ranking of different compounds in a virtual library and helps to prioritize which molecules should be synthesized and tested experimentally.

| Parameter | Contribution to Drug Score |

|---|---|

| Druglikeness | Positive contribution for drug-like fragments |

| cLogP | Optimal range contributes positively |

| logS | Higher solubility contributes positively |

| Molecular Weight | Lower molecular weight contributes positively |

| Toxicity Risks | Absence of toxicophores contributes positively |

Chemogenomics and Network Pharmacology Approaches

Chemogenomics and network pharmacology represent a shift from the "one target, one drug" paradigm to a more holistic "multi-target, multi-drug" approach. These computational strategies aim to understand the complex interactions between chemical compounds and the entire network of biological targets within an organism.

For a compound like this compound, a chemogenomics approach would involve screening it in silico against a large panel of known biological targets. This can be achieved through molecular docking simulations or by using machine learning models trained on known ligand-target interactions. The goal is to identify a "target profile" for the compound, which is the set of proteins it is predicted to bind to. This can help in identifying both the intended therapeutic targets and potential off-target interactions that could lead to side effects.

Network pharmacology builds upon this by placing the identified targets within the context of biological pathways and interaction networks. By analyzing how a compound's target profile perturbs these networks, researchers can predict its potential therapeutic effects and mechanisms of action. For instance, if the predicted targets of this compound are found to be key nodes in a signaling pathway implicated in a particular disease, this would provide a strong rationale for its further investigation for that indication. These approaches are particularly valuable for understanding the polypharmacology of drugs, where a single compound may exert its therapeutic effect by modulating multiple targets simultaneously.

Emerging Research Directions and Therapeutic Prospects

Design and Synthesis of Multi-Target Directed Ligands (MTDLs) incorporating the 1-Phenylazetidin-3-amine Moiety

The complexity of multifactorial diseases such as Alzheimer's disease (AD) and cancer has highlighted the limitations of the traditional "one-molecule, one-target" paradigm. This has led to the rise of the multi-target-directed ligand (MTDL) strategy, which aims to design single chemical entities capable of modulating multiple biological targets simultaneously. nih.gov The this compound scaffold is a compelling core for MTDL design due to its rigid structure, which allows for precise orientation of pharmacophoric groups to interact with different target proteins.

The design of MTDLs often involves linking two or more pharmacophores, each responsible for activity at a specific target. The azetidine (B1206935) ring can serve as a constrained linker or as a central scaffold from which different functional groups can be projected into the binding pockets of various enzymes or receptors. nih.gov For instance, in the context of neurodegenerative diseases, one could envision an MTDL where the this compound core is functionalized with a moiety that inhibits acetylcholinesterase (AChE) and another that antagonizes the N-methyl-D-aspartate (NMDA) receptor, addressing both symptomatic and disease-modifying pathways in AD. nih.gov

The synthesis of such molecules presents challenges but also opportunities for innovation. The development of synthetic strategies to access 3,3-disubstituted azetidines has expanded the toolbox for medicinal chemists. nih.gov A general synthetic approach for an MTDL incorporating the this compound moiety might involve the initial synthesis of the core structure, followed by sequential coupling reactions to attach different pharmacophoric units.

| MTDL Design Strategy | Potential Therapeutic Area | Rationale for this compound Moiety | Example Target Combination |

|---|---|---|---|

| Pharmacophore Hybridization | Neurodegenerative Diseases (e.g., Alzheimer's) | Rigid scaffold to orient functional groups towards distinct binding sites. | Acetylcholinesterase (AChE) Inhibition & Monoamine Oxidase (MAO) Inhibition |

| Linked Pharmacophores | Oncology | Constrained linker to connect two distinct pharmacophores with optimal spacing. | Kinase Inhibition & Tubulin Polymerization Inhibition |

| Fused Pharmacophores | Inflammatory Disorders | Core structure providing access to multiple related inflammatory targets. | Cyclooxygenase-2 (COX-2) Inhibition & 5-Lipoxygenase (5-LOX) Inhibition |

Development of Prodrug Strategies for Enhanced Bioavailability and Target Specificity

Prodrugs are inactive or less active molecules that are metabolically converted into the active parent drug in vivo. nih.gov This strategy is widely used to overcome pharmacokinetic challenges such as poor solubility, low membrane permeability, rapid metabolism, and lack of target specificity. The primary amine group of this compound is an ideal handle for prodrug derivatization.

Several prodrug strategies are applicable to primary and secondary amines:

N-Acylation: Converting the amine to an amide can increase lipophilicity, potentially enhancing absorption across the gastrointestinal tract. However, the stability of the amide bond must be carefully tuned to ensure it can be cleaved by enzymes like amidases in vivo. nih.gov

Carbamates: Forming carbamates is another common approach. For example, (acyloxy)alkyl carbamates can be designed to be hydrolyzed by esterases, releasing the parent amine through a cascade reaction. researchgate.net

Schiff Bases (Imines): While often too labile, Schiff bases can be stabilized in certain structural contexts to increase lipophilicity and facilitate passage across biological membranes like the blood-brain barrier (BBB), before hydrolyzing to release the active amine. nih.gov

Amino Acid Conjugates: Attaching amino acids to the amine group can leverage amino acid transporters (like PEPT1) in the intestine to improve absorption. mdpi.com

A key objective of prodrug design is to improve oral bioavailability or enable alternative routes of administration, such as topical delivery. For instance, ester-based prodrugs have been successfully developed to improve the concentration of a therapeutic agent at the back of the eye following topical administration as an eye drop. nih.gov A similar strategy could be applied to a this compound-based therapeutic targeting ocular diseases.

| Prodrug Approach for Amines | Modification | Activation Mechanism | Potential Advantage for this compound |

|---|---|---|---|

| N-Acylation | Formation of an amide | Enzymatic (amidase) | Increased lipophilicity, improved oral absorption |

| (Acyloxy)alkyl Carbamates | Formation of a carbamate (B1207046) derivative | Enzymatic (esterase) followed by spontaneous cleavage | Tunable release rates, improved membrane permeability |

| Schiff Bases | Formation of an imine | Chemical (hydrolysis at physiological pH) | Increased BBB penetration, triggered release in the CNS |

| Amino Acid Conjugates | Amide linkage to an amino acid | Enzymatic (peptidase) or transporter-mediated uptake | Targeting intestinal transporters (e.g., PEPT1) for enhanced absorption |

Nanotechnology and Drug Delivery Systems for this compound Therapeutics

Nanotechnology offers transformative solutions for drug delivery, addressing challenges of poor solubility, improving biodistribution, and enabling targeted delivery to specific tissues or cells. nih.gov For therapeutics derived from the this compound scaffold, nano-delivery systems could significantly enhance efficacy and reduce side effects.

Various nanocarriers could be employed:

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate drugs, protecting them from degradation and providing controlled, sustained release. mdpi.com Surface modification with ligands can target these nanoparticles to specific sites, such as tumors or inflamed tissues.

Lipid-Based Nanoparticles (LNPs): These systems, including liposomes and solid lipid nanoparticles (SLNs), are effective for delivering both hydrophobic and hydrophilic drugs. nih.gov For a this compound derivative aimed at CNS targets, LNPs could be engineered to facilitate transport across the blood-brain barrier.

Dendrimers: These highly branched, well-defined polymers offer a high surface area for drug conjugation and can be tailored for specific delivery applications. mdpi.com

The primary goals of using nanotechnology for a this compound therapeutic would be to improve its pharmacokinetic profile, increase its concentration at the site of action, and minimize off-target exposure. nih.gov This is particularly relevant for potent molecules intended for oncology or neurology, where maximizing the therapeutic index is critical.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.gov For a scaffold like this compound, AI can be integrated at multiple stages of the discovery and development pipeline.

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel targets for which this compound derivatives might be effective. nih.gov

Virtual Screening and De Novo Design: ML models can screen massive virtual libraries of compounds to identify derivatives of this compound with a high probability of binding to a target of interest. mdpi.com Furthermore, generative AI models can design entirely new molecules based on the scaffold, optimized for desired properties like potency and selectivity. nih.gov

ADMET Prediction: A significant cause of drug failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI tools can predict these properties with increasing accuracy early in the discovery process, allowing researchers to prioritize compounds with a higher likelihood of success. nih.govmdpi.com

Structure Prediction: Tools like AlphaFold, which use deep learning to predict the 3D structure of proteins, can provide high-quality models of drug targets. nih.gov This allows for more accurate structure-based drug design, enabling the rational optimization of how a this compound derivative fits into its target's binding site.

By leveraging AI, researchers can more effectively explore the chemical space around the this compound core, accelerating the journey from a promising scaffold to a viable drug candidate.

Translational Research and Clinical Development Potential

Translational research is the process of "translating" findings from basic science into clinical applications that benefit human health. For a drug candidate based on the this compound scaffold, this pathway involves several critical steps. Given the diverse pharmacological activities reported for azetidine-containing compounds—including anticancer, antimicrobial, and CNS activities—the translational potential is broad. nih.gov

The first step in the translational path is rigorous preclinical evaluation. This includes demonstrating a compound's efficacy in relevant animal models of disease (e.g., xenograft models for cancer, neurobehavioral models for CNS disorders) and conducting comprehensive safety pharmacology and toxicology studies. scispace.comharvard.edu

A key challenge in drug development is the high attrition rate of compounds as they move from preclinical studies to human clinical trials, often referred to as the "valley of death." To bridge this gap, the development of robust biomarkers is crucial. Biomarkers can provide early indications of a drug's activity and safety in humans, helping to de-risk clinical development.

The potential clinical development path for a this compound derivative would depend on its specific pharmacological profile.

For an oncology candidate: The focus would be on Phase I trials to determine safety and the maximum tolerated dose, followed by Phase II trials to assess efficacy in specific cancer types.

For a CNS candidate: Early trials would assess safety and the ability of the drug to cross the blood-brain barrier. Efficacy trials would utilize clinical rating scales and potentially imaging or fluid biomarkers to measure the drug's effect on disease progression. researchgate.netnih.gov

The successful translation of a this compound-based compound from the laboratory to the clinic will depend on a multidisciplinary effort, integrating medicinal chemistry, pharmacology, formulation science, and clinical research to fully realize the therapeutic potential of this versatile scaffold.

常见问题

Q. What are the key considerations for optimizing the synthesis of 1-Phenylazetidin-3-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, in analogous azetidine derivatives, copper(I) bromide and cesium carbonate are used as catalysts in coupling reactions, with dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and validation using H/C NMR and HRMS are critical to confirm purity and structural integrity. Reaction stoichiometry (e.g., 5 mmol of starting material with 7 mmol of amino acid derivatives) should be adjusted based on monitored intermediates .

Q. How can researchers address contradictions in spectral data during structural characterization of this compound derivatives?

- Methodological Answer : Contradictions in NMR or mass spectrometry data may arise from impurities, tautomerism, or isomer formation. For example, in thiadiazole-containing analogs, discrepancies in H NMR shifts were resolved by repeating synthesis under inert atmospheres and using deuterated solvents to exclude moisture interference . Cross-validation with HPLC (≥95% purity thresholds) and computational tools (e.g., DFT simulations for predicted spectral patterns) can reconcile data inconsistencies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Safety measures include using sand or vermiculite for spill containment, closed salvage containers for disposal, and personal protective equipment (PPE) to avoid dermal/ocular exposure . Dust generation should be minimized via fume hoods, and post-handling handwashing is mandatory. Reference Section 7 of safety data sheets for storage guidelines (e.g., inert atmospheres, desiccants) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound derivatives against specific targets?

- Methodological Answer : Use high-throughput screening (HTS) assays, such as caspase-3 activation assays, to identify apoptotic inducers . For receptor-targeted studies (e.g., dopamine D2/5-HT3), employ radioligand binding assays with H-labeled antagonists. Dose-response curves (e.g., 0.1–100 μM) and cytotoxicity profiling (MTT assays) are essential to establish therapeutic indices. Structural analogs like 4-anilinoquinazolines provide precedents for SAR studies .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways (e.g., ring-opening/closure energetics in azetidines). Machine learning platforms (e.g., LabMate.AI ) enable reaction optimization by training on datasets of analogous heterocycles, predicting optimal solvents, catalysts, and temperatures . Molecular dynamics simulations assess stability in biological matrices (e.g., plasma protein binding) .

Q. How can isomerization or polymorphic forms of this compound impact pharmacological outcomes, and how are these characterized?

- Methodological Answer : Isomers (e.g., cis/trans) or polymorphs alter bioavailability and target engagement. Techniques include:

- X-ray crystallography for solid-state structure determination.

- Differential Scanning Calorimetry (DSC) to identify polymorphic transitions.

- Chiral HPLC for enantiomeric resolution, as seen in piperidine-amine derivatives .

Biological assays must compare isomers individually; for example, in cobalt(II) complexes, stereochemistry significantly affected ligand binding affinities .

Q. What strategies resolve contradictions between in silico predictions and experimental results for this compound’s metabolic fate?

- Methodological Answer : Discrepancies often arise from unmodeled enzyme-substrate interactions. Combine:

- In silico : CYP450 metabolism prediction tools (e.g., SwissADME).

- In vitro : Microsomal incubation (rat/human liver microsomes) with LC-MS/MS metabolite profiling .

- Isotope labeling : Track metabolic pathways, as done for 4'-chloro-2'-(α-hydroxybenzyl) isonicotinanilide, where hydroxylated metabolites were identified via stable isotope techniques .

Methodological Best Practices

- Data Collection : Use triplicate measurements for kinetic studies and report standard deviations .

- Contradiction Analysis : Apply iterative hypothesis testing (e.g., varying substituents to isolate steric/electronic effects) .

- Ethical Reporting : Disclose synthetic yields, side products, and failed attempts to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。